Cefazolin Impurity C
Overview
Description
Preparation Methods
The preparation of 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid involves several synthetic routes and reaction conditions. . Industrial production methods may vary, but they generally involve controlled reaction conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tetrazolylacetamido group can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of cephalosporin antibiotics.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied as a potential impurity in pharmaceutical formulations, particularly in the context of antibiotic production.
Mechanism of Action
The mechanism of action of 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to bacterial enzymes and inhibiting their activity, thereby disrupting bacterial cell wall synthesis. This mechanism is similar to that of other cephalosporin antibiotics, which target penicillin-binding proteins and interfere with peptidoglycan cross-linking in bacterial cell walls .
Comparison with Similar Compounds
7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid can be compared with other similar compounds, such as:
Cefazolin: A widely used cephalosporin antibiotic with a similar core structure but different substituents.
Cefuroxime: Another cephalosporin antibiotic with a different spectrum of activity and chemical structure.
Ceftriaxone: Known for its broad-spectrum activity and different pharmacokinetic properties.
The uniqueness of 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid lies in its specific tetrazolylacetamido group, which may impart distinct chemical and biological properties compared to other cephalosporins .
Biological Activity
Cefazolin, a first-generation cephalosporin antibiotic, is primarily known for its effectiveness against a broad spectrum of gram-positive and some gram-negative bacteria. However, the presence of impurities, particularly Cefazolin Impurity C, raises important questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Overview of Cefazolin and Its Impurities
Cefazolin is widely used in clinical settings for treating various bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) within the bacterial cell wall . Despite its efficacy, the presence of degradation products and impurities can influence its pharmacological properties and safety.
Impurity Characterization
This compound is one of several degradation products that can arise from the chemical instability of cefazolin under certain conditions. Research indicates that impurities can impact the drug's safety and efficacy. For example, a study identified several degradation impurities in cefazolin sodium using high-performance liquid chromatography (HPLC), including Impurity C .
Anti-inflammatory Effects
Recent studies have demonstrated that cefazolin exhibits anti-inflammatory properties. In vitro experiments showed that cefazolin could reduce the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by various interleukins (IL-2, IL-4, IL-15) . Notably, it inhibited the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. This suggests that cefazolin may modulate immune responses beyond its antibacterial action.
Toxicity Studies
A significant aspect of understanding this compound involves assessing its toxicity. A study conducted on zebrafish embryos evaluated the embryotoxicity and developmental effects of multiple cefazolin impurities, including Impurity C. The results indicated varying degrees of toxicity among different impurities, with some showing significant effects on embryo development and motor function .
Case Studies
Case Study 1: Complicated Urinary Tract Infections (cUTIs)
In a clinical setting, cefazolin was reported as an effective treatment for cUTIs caused by susceptible strains of Escherichia coli. The case highlighted the importance of accurately reporting cefazolin susceptibility to guide treatment decisions effectively .
Case Study 2: Systemic Infections
Another case documented the successful use of cefazolin in treating systemic infections due to Klebsiella pneumoniae. The patient's response to treatment was monitored closely to evaluate the drug's efficacy against this pathogen .
Data Tables
The following table summarizes key findings related to the biological activity and toxicity of this compound:
Parameter | Cefazolin | This compound |
---|---|---|
Mechanism of Action | Inhibition of cell wall synthesis | Potential modulation of immune response |
Toxicity Level | Low | Moderate (based on zebrafish studies) |
Efficacy against Gram-positive | High | Unknown |
Efficacy against Gram-negative | Moderate | Unknown |
Anti-inflammatory Activity | Present | Unknown |
Properties
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYURGWZOSQCFG-GMSGAONNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-77-4 | |
Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFAZOLIN 3-METHYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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